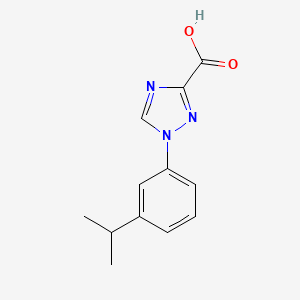
1-(3-异丙基苯基)-1H-1,2,4-三唑-3-羧酸
描述
The compound “1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid” contains several functional groups. The isopropylphenyl group is a derivative of phenyl group, which is a functional group characterized by a ring of six carbon atoms, known as a benzene ring . The 1H-1,2,4-triazole is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms . The carboxylic acid group (-COOH) is a common functional group that consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl group is planar due to the conjugated pi system in the benzene ring. The triazole ring is also planar and the two rings may be coplanar or perpendicular to each other depending on the substitution pattern and steric hindrance . The carboxylic acid group is polar and can form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group can undergo reactions like esterification or amide formation. The phenyl group can undergo electrophilic aromatic substitution reactions, and the triazole ring can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .科学研究应用
Pharmaceutical Intermediate Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural complexity allows for the introduction of pharmacophores through functional group transformations, which can lead to the development of new drugs with potential therapeutic applications .
Boronic Acid Derivatives
The compound’s boronic acid derivative, specifically the pinacol ester, is used in Suzuki coupling reactions, a pivotal method in organic synthesis to form carbon-carbon bonds. This application is significant in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Drug Delivery Systems
Due to the compound’s ability to form stable complexes with various agents, it can be utilized in drug delivery systems. This includes the development of targeted delivery mechanisms that can improve the efficacy and reduce the side effects of therapeutic compounds .
Antimicrobial Agents
The triazole ring present in the compound is known for its antimicrobial properties. Research indicates that derivatives of this compound could be synthesized to develop new antimicrobial agents that are effective against resistant strains of bacteria and fungi .
Anti-inflammatory Applications
Compounds containing the 1,2,4-triazole moiety have been shown to exhibit anti-inflammatory activity. This suggests that derivatives of this compound could be explored for their potential use in treating inflammatory conditions .
Antiviral Research
The structural motif of 1,2,4-triazole is also associated with antiviral activity. Derivatives of this compound could be synthesized and screened for activity against various viral pathogens, contributing to the field of antiviral drug development .
Kinase Inhibition
Kinase inhibitors are a class of drugs that play a crucial role in the treatment of cancers. The compound’s derivatives could be designed to inhibit specific kinases, offering a pathway to the development of new anticancer therapies .
HSP90 Inhibition
The compound has potential applications in the design of inhibitors for Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the folding and stabilization of many proteins. Inhibitors targeting HSP90 are being researched for their anticancer properties, and derivatives of this compound could contribute to this area .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)9-4-3-5-10(6-9)15-7-13-11(14-15)12(16)17/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUHADQCUIKMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744472 | |
| Record name | 1-[3-(Propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
1245648-30-9 | |
| Record name | 1-[3-(Propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





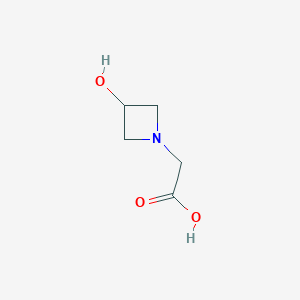
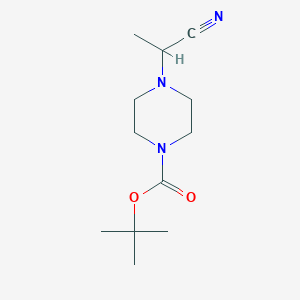

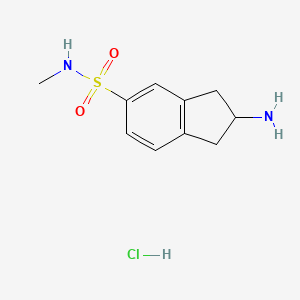


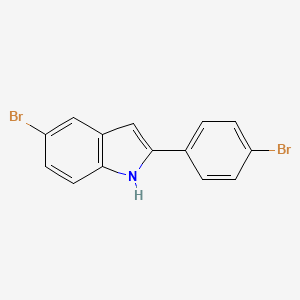

![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)
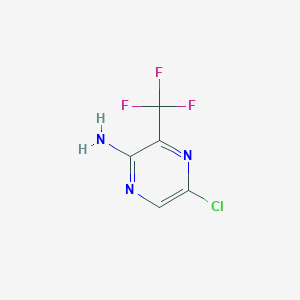
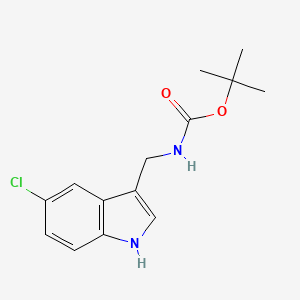
![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)